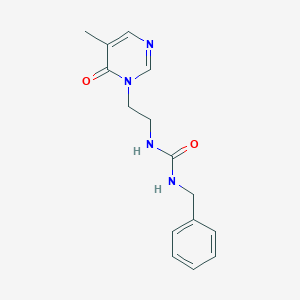
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- IUPAC Name : this compound
This compound features a urea functional group, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain urea derivatives have minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Notably, certain urea derivatives were found to induce apoptosis in melanoma cells, exhibiting IC50 values that suggest significant potency .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example, some urea derivatives are known to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of GSK-3 has been linked to enhanced apoptosis in cancer cells .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.06 | |
| Compound B | Anticancer (B16-F10 melanoma) | 0.25 | |
| Compound C | GSK-3 Inhibition | 140 nM |
These findings highlight the promising nature of urea derivatives in developing new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the benzyl or pyrimidine moieties can significantly influence their efficacy and selectivity towards specific targets. The presence of electron-withdrawing groups often enhances antimicrobial activity, while bulky groups may reduce potency .
属性
IUPAC Name |
1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCODZGHRWGPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













